molecular formula C15H19Cl2N3O2S B1407588 1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride CAS No. 1417568-56-9

1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

Cat. No. B1407588
CAS RN: 1417568-56-9
M. Wt: 376.3 g/mol
InChI Key: ZHRUVSKGJCJEIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific details on the synthetic route for this exact compound, it likely includes reactions such as cyclization, functional group transformations, and amine coupling. Researchers may employ metal-catalyzed procedures or other innovative methods to construct the desired structure .

Scientific Research Applications

Synthesis and Structural Analysis

A study focused on a compound structurally similar to the one , specifically involving the synthesis of novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. This research detailed the synthesis process using Michael addition and explored the compound's structure through X-ray crystallography and density functional theory. This kind of research is crucial for understanding the physical and chemical properties of such compounds (Fatma et al., 2017).

Antimicrobial Activities

Another study synthesized new derivatives related to the compound of interest and tested their antimicrobial activities. Such research is vital for discovering potential new drugs or compounds with significant biological activities (Bektaş et al., 2007).

Receptor Binding and Drug Discovery

Investigations into compounds similar to 1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride have led to the identification of ligands for specific receptors, like the human dopamine D4 receptor. This research is instrumental in the development of new therapeutic agents (Rowley et al., 1997).

Antihypertensive Properties

Research into related compounds has demonstrated potential antihypertensive activities in animal models. Such studies are essential for the development of new treatments for hypertension (Meyer et al., 1989).

Molecular Interaction Analysis

The interaction of structurally similar compounds with specific receptors, such as the CB1 cannabinoid receptor, has been studied. These findings are crucial for understanding how certain compounds interact with biological systems (Shim et al., 2002).

Future Directions

: Kanwal, A., Afzal, U., Zubair, M., Imran, M., & Rasool, N. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(14), 6948-6971. DOI: 10.1039/D3RA06391G

properties

IUPAC Name

1-[5-(3-chlorophenyl)-4-methyl-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S.ClH/c1-10-14(11-3-2-4-12(16)9-11)22(20,21)18-15(10)19-7-5-13(17)6-8-19;/h2-4,9,13H,5-8,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRUVSKGJCJEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCC(CC2)N)C3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 2
1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 3
1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 5
1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride
Reactant of Route 6
1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride

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